molecular formula C25H23N3O3 B7713534 N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide

Cat. No. B7713534
M. Wt: 413.5 g/mol
InChI Key: KPTUZACRXGUYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide, also known as EMIQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. In particular, N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation, which can have downstream effects on a range of cellular processes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of cellular signaling pathways. In addition to its effects on protein kinase CK2, N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has also been shown to inhibit the activity of other enzymes such as casein kinase 1 and glycogen synthase kinase 3. These effects can have downstream effects on a range of cellular processes, including cell growth and differentiation.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has several advantages as a tool for scientific research, including its specificity for certain enzymes and its ability to act as a fluorescent probe for imaging studies. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful optimization of experimental conditions.

Future Directions

There are several potential future directions for research involving N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2, which could have therapeutic applications in the treatment of cancer and other diseases. Additionally, there is potential for the development of new imaging probes based on the structure of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide, which could be used to study a range of cellular processes. Finally, further investigation is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide and its effects on cellular signaling pathways.

Synthesis Methods

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with isonicotinoyl chloride to form N-(2-hydroxy-7-methylquinolin-3-yl)isonicotinamide. Finally, this intermediate product is reacted with 4-ethoxybenzyl bromide to form the final product, N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has shown potential in a range of scientific research applications, including as an inhibitor of certain enzymes and as a fluorescent probe for imaging studies. In particular, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has been used as a fluorescent probe to study the distribution and localization of certain proteins within cells.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-31-22-8-6-21(7-9-22)28(25(30)18-10-12-26-13-11-18)16-20-15-19-5-4-17(2)14-23(19)27-24(20)29/h4-15H,3,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUZACRXGUYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide

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